2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(4-morpholin-4-ylphenyl)ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c13-9-12(15)10-1-3-11(4-2-10)14-5-7-16-8-6-14;;/h1-4H,5-9,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFQWWYRSSPPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride typically involves the reaction of 4-(morpholin-4-yl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent and a solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include catalysts and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The morpholine-phenyl motif enhances polarity and hydrogen-bonding capacity , critical for receptor binding (e.g., VAP-1 inhibition in ).
- Dihydrochloride salts (e.g., target compound and ) improve aqueous solubility compared to free bases, favoring pharmacokinetics.
- Substituents like chloromethyl () or trifluoromethoxy () alter lipophilicity and metabolic stability.
Pharmacological Potential
- The morpholine-phenyl scaffold is prevalent in enzyme inhibitors (e.g., VAP-1 ) and receptor modulators (e.g., FFAR1/FFAR4 allosteric modulators ).
- Dihydrochloride salts are preferred in preclinical studies for improved bioavailability .
Limitations and Challenges
Biological Activity
2-Amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride, also referred to by its CAS number 776277-95-3, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₆N₂O₂
- Molecular Weight : 220.27 g/mol
- CAS Number : 776277-95-3
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has been evaluated for its effectiveness in inducing apoptosis and inhibiting cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Relative Potency to Cisplatin |
|---|---|---|---|
| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |
| 5l | MDA-MB-231 | 0.4 | Equal to compound 5e |
| 5e | HT-29 | 0.8 | 50.8 times more potent |
| 5f | SUIT-2 | Not reported | Less potent than cisplatin |
The compound was found to be particularly effective against the MDA-MB-231 breast cancer cell line, demonstrating IC₅₀ values significantly lower than that of the standard chemotherapeutic agent cisplatin .
The mechanism underlying the cytotoxic effects of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Morphological assessments using Hoechst staining have confirmed that treatment with the compound leads to characteristic apoptotic features such as chromatin condensation and nuclear fragmentation .
Study on Apoptosis Induction
A study conducted by researchers synthesized various derivatives of the compound and evaluated their cytotoxicity against multiple cancer cell lines. Among these, compounds with specific substitutions on the phenyl ring exhibited enhanced activity. For instance, the un-substituted derivative (5e) showed remarkable potency, while halogen substitutions significantly reduced efficacy .
In Vivo Studies
In vivo studies are still limited; however, preliminary findings suggest that the compound may have potential in animal models for cancer treatment. Further research is needed to elucidate its pharmacokinetics and therapeutic index.
Q & A
Q. What are the optimal synthetic routes for 2-amino-1-[4-(morpholin-4-yl)phenyl]ethan-1-one dihydrochloride, and how can purity be maximized?
The synthesis typically involves sequential reactions: (i) coupling of morpholine with a substituted benzaldehyde derivative, (ii) ketone formation via Friedel-Crafts acylation, and (iii) dihydrochloride salt formation under acidic conditions. Purity (>98%) is achieved through recrystallization in ethanol/water mixtures and validated via HPLC with UV detection at 254 nm . Temperature control (0–5°C during amine hydrochloride formation) and anhydrous solvents (e.g., THF) are critical to minimize by-products like unreacted morpholine or oxidation intermediates .
Q. How is structural confirmation of this compound performed in academic settings?
- NMR : H NMR (DMSO-) shows characteristic peaks: δ 3.21–3.35 ppm (morpholine protons), 4.75–4.91 ppm (piperidine protons), and 7.57–7.69 ppm (aromatic protons) .
- Mass Spectrometry : ESI-MS confirms the molecular ion [M+H] at m/z 263.76, with HRMS data matching the theoretical mass within 0.2 ppm .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with the molecular formula CHClNO within ±0.4% .
Q. What standard analytical techniques are used to assess stability and solubility?
- Stability : Accelerated degradation studies in PBS (pH 7.4) at 40°C for 4 weeks, monitored via reverse-phase HPLC.
- Solubility : Determined in DMSO (>50 mg/mL) and aqueous buffers (e.g., 2.1 mg/mL in water at 25°C) using nephelometry .
Advanced Research Questions
Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetic (PK) profile as a histamine H3 receptor inverse agonist?
- Experimental Design :
- Dosing : Administer 10 mg/kg (i.v. and p.o.) in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Bioanalysis : LC-MS/MS quantitation (LLOQ: 1 ng/mL) to determine , , and AUC.
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Case Example : Discrepancies in IC values for H3 receptor binding (e.g., 12 nM in radioligand assays vs. 45 nM in functional cAMP assays) may arise from assay-specific conditions (e.g., GTP concentrations). Validate using orthogonal methods:
- Surface Plasmon Resonance (SPR) : Direct binding kinetics () to recombinant H3 receptors.
- β-Arrestin Recruitment Assays : Confirm inverse agonism via Tango™ GPCR platform .
Q. How can reaction yields be improved for large-scale synthesis while maintaining enantiomeric purity?
- Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation to achieve >99% enantiomeric excess (ee).
- Process Optimization :
- Continuous Flow Chemistry : Reduces reaction time from 12 hours (batch) to 2 hours with 15% yield improvement.
- In-line FTIR Monitoring : Detects intermediates in real-time to prevent over-reaction .
Methodological Considerations
Q. What are the best practices for handling hygroscopicity and salt disproportionation?
- Storage : Store at −20°C in sealed desiccators with silica gel.
- Salt Stability : Test for disproportionation via XRPD after 6 months; if detected, reformulate with counterions like succinate .
Q. How should researchers address low reproducibility in receptor-binding assays?
- Buffer Composition : Include 0.1% BSA to reduce non-specific binding.
- Cell Line Validation : Use CRISPR-edited HEK293 cells stably expressing human H3 receptors (confirm via qPCR and Western blot) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
